

# DSPE-PEG-TCO in Molecular Imaging: Application Notes and Protocols

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## Compound of Interest

Compound Name: DSPE-PEG-TCO (MW 2000)

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This document provides detailed application notes and protocols for the use of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[poly(ethylene glycol)]-trans-cyclooctene (DSPE-PEG-TCO) in molecular imaging. It is intended to guide researchers, scientists, and drug development professionals in leveraging this versatile phospholipid conjugate for advanced imaging applications, particularly in the realm of pre-targeted strategies.

## Introduction

DSPE-PEG-TCO is a functionalized lipid that plays a crucial role in the development of targeted drug delivery systems and advanced molecular imaging agents.<sup>[1]</sup> Its amphiphilic nature, combining a lipid anchor (DSPE) with a biocompatible polyethylene glycol (PEG) spacer terminated by a reactive trans-cyclooctene (TCO) group, allows for its seamless integration into lipid-based nanoparticles like liposomes.<sup>[1][2]</sup> The TCO moiety is a key component in bioorthogonal "click chemistry," specifically the inverse electron-demand Diels-Alder (IEDDA) reaction with tetrazine (Tz)-containing molecules.<sup>[3][4]</sup> This reaction is exceptionally fast and highly specific, enabling the in vivo conjugation of imaging probes to pre-targeted nanoparticles with minimal interference from biological processes.<sup>[3][4]</sup>

The primary application of DSPE-PEG-TCO in molecular imaging is in pre-targeting strategies for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This approach involves a two-step process:

- **Pre-targeting:** Administration of TCO-functionalized nanoparticles (e.g., liposomes incorporating DSPE-PEG-TCO), which are designed to accumulate at a specific target site, such as a tumor, through passive (Enhanced Permeability and Retention - EPR effect) or active targeting.[5][6]
- **Imaging Probe Administration:** Subsequent injection of a small, radiolabeled tetrazine-containing molecule that rapidly circulates through the body and "clicks" with the TCO groups on the accumulated nanoparticles.[5] This leads to a high concentration of the radioisotope at the target site, resulting in a strong and specific imaging signal.[5]

This pre-targeting approach offers significant advantages over conventional imaging methods where the radiolabel is directly attached to the targeting vector. By separating the targeting and imaging steps, it allows for the use of long-circulating nanoparticles to achieve high target accumulation while utilizing short-lived radioisotopes for imaging, thereby reducing the overall radiation dose to the patient and improving image contrast.[5][6]

## Applications

The primary application of DSPE-PEG-TCO in molecular imaging is in the creation of bioorthogonally reactive nanoparticles for pre-targeted imaging of tumors and other disease sites.

### Pre-targeted PET and SPECT Imaging of Tumors

DSPE-PEG-TCO can be incorporated into the lipid bilayer of liposomes to create TCO-functionalized liposomes (TCO-PEG-liposomes).[7][8] These liposomes, when administered intravenously, exhibit long circulation times and accumulate in tumors via the EPR effect.[7] Following a sufficient accumulation period, a radiolabeled tetrazine, such as [ $^{68}\text{Ga}$ ]Ga-THP-Tz or  $^{18}\text{F}$ -labeled tetrazines, is injected.[5][7] The tetrazine rapidly reacts with the TCO groups on the liposomes in the tumor, leading to a high local concentration of the PET or SPECT isotope and enabling high-contrast imaging of the tumor.[5][7]

### Covalent Immobilization for Enhanced Retention

The bioorthogonal reaction between TCO and tetrazine results in a stable, covalent bond.[5] This covalent immobilization of the radiolabeled probe on the surface of the pre-targeted liposomes enhances the retention of the imaging signal at the target site, leading to improved

signal-to-background ratios.[5] Studies have demonstrated signal-to-background activity ratios of 7:1 using this approach with the short-lived PET tracer  $^{18}\text{F}$ .[5]

## Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing DSPE-PEG-TCO for molecular imaging applications.

Parameter	Value	Radionuclide	Imaging Modality	Reference
Radiochemical Yield ( $^{67}\text{Ga}$ ]Ga-THP-PEG-liposomes)	$65 \pm 9\%$	$^{67}\text{Ga}$	SPECT	[7]
Radiochemical Yield ( $^{68}\text{Ga}$ ]Ga-THP-PEG-liposomes)	$74 \pm 6\%$	$^{68}\text{Ga}$	PET	[7]
Tumor Uptake (Pre-targeting with $^{68}\text{Ga}$ ]Ga-THP-Tz)	Spleen: $32.8 \pm 16.3\%$ IA/g, Liver: $31.3 \pm 21.5\%$ IA/g	$^{68}\text{Ga}$	PET	[7]
Tumor Uptake (Directly labeled $^{67}\text{Ga}$ ]Ga-THP-PEG-liposomes)	Spleen: $48.8 \pm 2.6\%$ IA/g, Liver: $44.4 \pm 4.7\%$ IA/g	$^{67}\text{Ga}$	SPECT	[7]
Signal-to-Background Ratio ( $^{18}\text{F}$ -TCO-liposomes pre-targeting)	7:1	$^{18}\text{F}$	PET	[5]

IA/g: Injected Activity per gram of tissue.

## Experimental Protocols

This section provides detailed protocols for the synthesis of DSPE-PEG-TCO, preparation of TCO-functionalized liposomes, and a general workflow for in vivo pre-targeted imaging.

### Protocol 1: Synthesis of DSPE-PEG(2000)-TCO

This protocol describes the synthesis of DSPE-PEG(2000)-TCO via the reaction of DSPE-PEG(2000)-amine with an N-hydroxysuccinimide (NHS) ester of TCO.<sup>[7]</sup><sup>[9]</sup>

Materials:

- DSPE-PEG(2000)-amine
- trans-cyclooctene-PEG<sub>4</sub>-NHS ester (TCO-PEG<sub>4</sub>-NHS)
- Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- Dialysis membrane (e.g., MWCO 1 kDa)
- Deionized water
- Lyophilizer

Procedure:

- Dissolve DSPE-PEG(2000)-amine (e.g., 15 mg, 0.0053 mmol) in DMSO (1 mL).<sup>[9]</sup>
- Dissolve TCO-PEG<sub>4</sub>-NHS ester (e.g., 8.2 mg, 0.0159 mmol) in DMSO (1 mL).<sup>[9]</sup>
- Add the TCO-PEG<sub>4</sub>-NHS solution to the DSPE-PEG(2000)-amine solution.
- Add DIPEA (e.g., 20 µL) to the reaction mixture.<sup>[9]</sup>
- Incubate the reaction mixture at room temperature overnight with gentle stirring.<sup>[9]</sup>

- Purify the product by dialysis against deionized water for 24-48 hours, with frequent water changes.
- Lyophilize the purified product to obtain DSPE-PEG(2000)-TCO as a white solid.
- Store the final product at -20°C.[9]

Characterization: The successful synthesis of DSPE-PEG-TCO can be confirmed by  $^1\text{H}$  NMR and mass spectrometry.[9]

## Protocol 2: Preparation of TCO-Functionalized Liposomes (TCO-PEG-liposomes)

This protocol describes the formulation of TCO-functionalized liposomes using the lipid film hydration method.

Materials:

- 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DSPC)
- Cholesterol
- DSPE-PEG(2000)
- DSPE-PEG(2000)-TCO
- Chloroform or a mixture of chloroform and methanol
- Phosphate-buffered saline (PBS), pH 7.4
- Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

- In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG(2000), and DSPE-PEG(2000)-TCO in chloroform at a desired molar ratio (e.g., 26:12:1:1).[5]

- Remove the organic solvent by rotary evaporation under vacuum to form a thin lipid film on the wall of the flask.
- Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
- Hydrate the lipid film with PBS (pH 7.4) by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids (e.g., 55-60°C for DSPC).
- To obtain unilamellar vesicles of a defined size, subject the liposome suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder. This should also be performed at a temperature above the lipid phase transition temperature.
- Store the resulting TCO-PEG-liposome suspension at 4°C.

Characterization: The size distribution and zeta potential of the liposomes should be determined by dynamic light scattering (DLS). The concentration of liposomes can be measured using nanoparticle tracking analysis (NTA).<sup>[9]</sup>

## Protocol 3: In Vivo Pre-targeted Molecular Imaging Workflow

This protocol outlines a general workflow for a pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

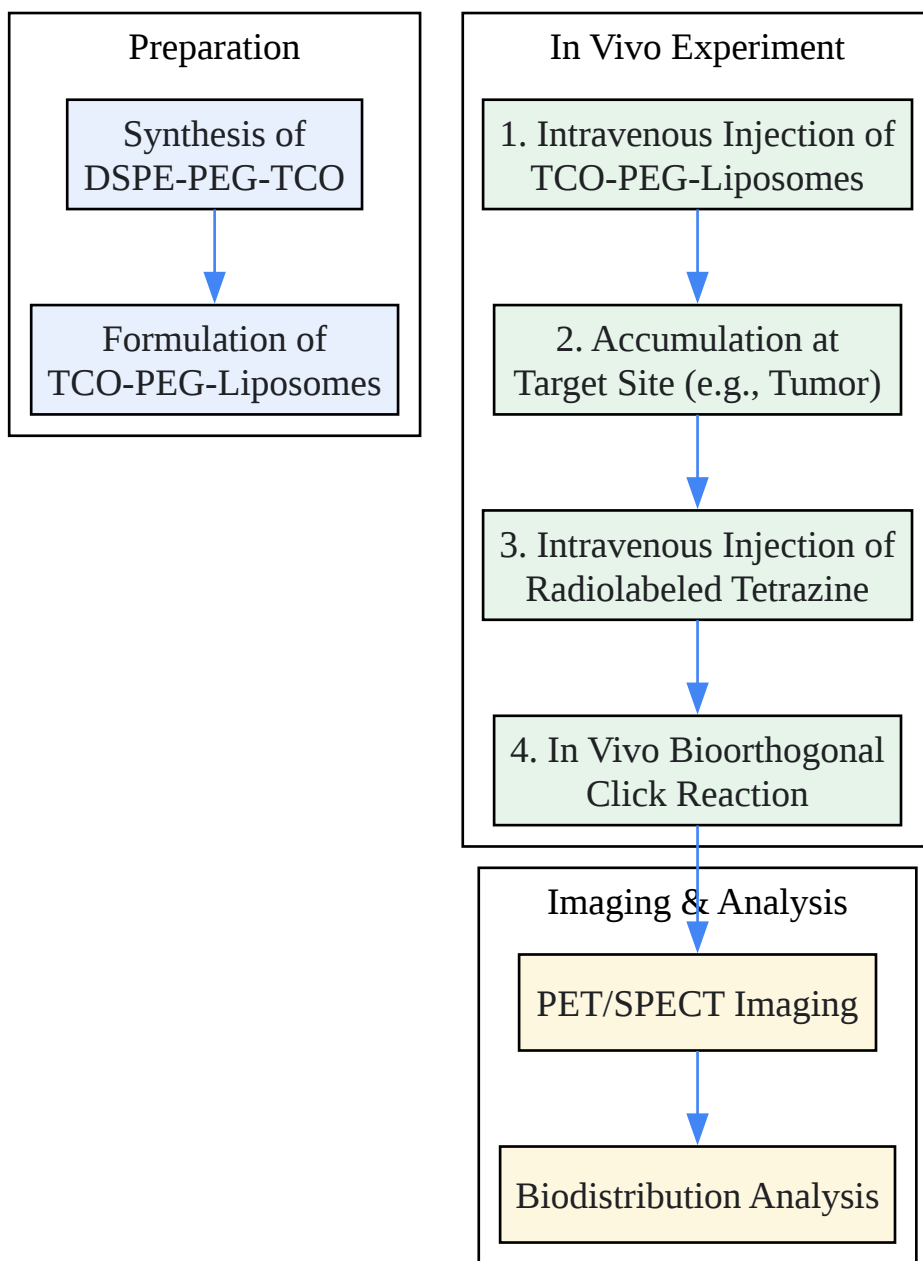
- Tumor-bearing mice (e.g., subcutaneous xenograft model)
- TCO-PEG-liposomes
- Radiolabeled tetrazine probe (e.g., [<sup>68</sup>Ga]Ga-THP-Tz)
- Sterile saline for injection
- PET/CT or SPECT/CT scanner

#### Procedure:

- **Pre-targeting Step:** Intravenously inject the TCO-PEG-liposomes into the tumor-bearing mice. The dose will depend on the specific liposome formulation and animal model.
- **Accumulation Phase:** Allow the TCO-PEG-liposomes to circulate and accumulate in the tumor. The optimal accumulation time needs to be determined empirically but is typically in the range of 24 to 72 hours.[\[7\]](#)
- **Imaging Probe Injection:** After the accumulation phase, intravenously inject the radiolabeled tetrazine probe.
- **Imaging:** At a predetermined time point after the tetrazine injection (e.g., 1-4 hours), perform PET/CT or SPECT/CT imaging to visualize the distribution of the radiotracer.
- **Biodistribution (Optional but Recommended):** After the final imaging session, euthanize the animals and collect major organs and the tumor. Measure the radioactivity in each tissue using a gamma counter to determine the quantitative biodistribution of the radiotracer.

## Visualizations

### Experimental Workflow for Pre-targeted Molecular Imaging

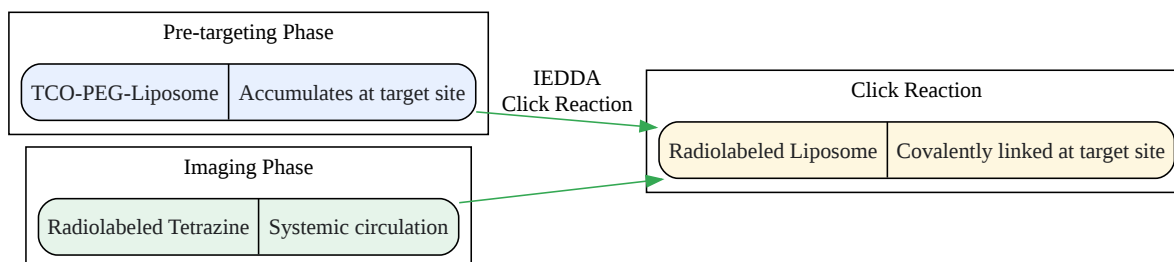


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Caption: Workflow for pre-targeted molecular imaging using DSPE-PEG-TCO.

## Signaling Pathway: Bioorthogonal Click Reaction in Pre-targeting





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Caption: Bioorthogonal reaction between TCO-liposomes and a radiolabeled tetrazine.

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